2,6-Dichloro-1,5-naphthyridine
Overview
Description
2,6-Dichloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 . It is used as a reagent in the preparation of potential tau pathology PET tracers in the treatment of Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-1,5-naphthyridine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms . It has two chlorine atoms attached to the 2nd and 6th carbon atoms in the ring .Physical And Chemical Properties Analysis
2,6-Dichloro-1,5-naphthyridine has a melting point of 236-238 °C and a predicted boiling point of 299.8±35.0 °C. Its predicted density is 1.486±0.06 g/cm3. It should be stored at 2-8°C .Scientific Research Applications
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Medicinal Chemistry
- 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- They have been used for the diagnosis and therapy of diseases of humans including AIDS .
- They also have a wide range of biological activities such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
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Agriculture and Cattle Breeding
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Synthetic Organic Chemistry
Safety And Hazards
While specific safety and hazard information for 2,6-Dichloro-1,5-naphthyridine was not found in the retrieved papers, general precautions should be taken when handling this chemical, such as avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,6-dichloro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQKLOANTBSSHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345879 | |
Record name | 2,6-Dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-1,5-naphthyridine | |
CAS RN |
27017-66-9 | |
Record name | 2,6-Dichloro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27017-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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